Urinary Excretion Fraction of Diphenhydramine N-Glucuronide Relative to Other H1-Antihistamine N-Glucuronides in Humans
In a comparative in vivo human study quantifying the N+-glucuronidation of four structurally related H1-antihistamines, diphenhydramine N-glucuronide accounted for a mean of 4.0% of the administered oral dose excreted in urine. This excretion fraction is significantly lower than that observed for cyclizine N-glucuronide (14.3%) and tripelennamine N-glucuronide (6.5%), and notably higher than that for promethazine N-glucuronide (<1.0%) [1]. These data establish diphenhydramine N-glucuronide as a moderate-quantity metabolite in this structural series, with a urinary abundance that is both analytically quantifiable and distinct from its close analogs.
| Evidence Dimension | Mean proportion of administered oral dose excreted in human urine as intact N-glucuronide metabolite |
|---|---|
| Target Compound Data | 4.0% of dose |
| Comparator Or Baseline | Cyclizine N-glucuronide: 14.3%; Tripelennamine N-glucuronide: 6.5%; Promethazine N-glucuronide: <1.0% |
| Quantified Difference | Cyclizine: 3.6-fold higher; Tripelennamine: 1.6-fold higher; Promethazine: >4-fold lower |
| Conditions | Single oral dose administration to human volunteers; urine collected over defined interval; HPLC analysis with synthetic authentic standards |
Why This Matters
This quantitative ranking enables laboratories to select the appropriate N-glucuronide reference standard based on expected urinary abundance, with diphenhydramine N-glucuronide representing an intermediate-concentration metabolite suitable for method validation at physiologically relevant levels.
- [1] Luo H, Hawes EM, McKay G, Korchinski ED, Midha KK. N+-Glucuronidation of aliphatic tertiary amines, a general phenomenon in the metabolism of H1-antihistamines in humans. Xenobiotica. 1991;21(10):1281-1288. doi:10.3109/00498259109043204 View Source
